[4-[(4-Chlorophenyl)methyl]-1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]methanol
Description
[4-[(4-Chlorophenyl)methyl]-1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]methanol is a complex organic compound that features a piperidine ring substituted with a chlorobenzyl group, a dimethylthienylsulfonyl group, and a methanol group
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methyl]-1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3S2/c1-14-11-18(15(2)25-14)26(23,24)21-9-7-19(13-22,8-10-21)12-16-3-5-17(20)6-4-16/h3-6,11,22H,7-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIOIBINNCLGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCC(CC2)(CC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Chlorophenyl)methyl]-1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the piperidine ring.
Attachment of the Dimethylthienylsulfonyl Group: This is typically done through sulfonylation reactions using reagents like sulfonyl chlorides.
Addition of the Methanol Group: This can be achieved through reduction reactions or by using methanol as a nucleophile in substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Methanol, amines, thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug discovery research.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the piperidine ring and the sulfonyl group suggests it could have activity against certain biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in various chemical processes. Its unique structural properties could impart desirable characteristics to materials or facilitate specific chemical transformations.
Mechanism of Action
The mechanism of action of [4-[(4-Chlorophenyl)methyl]-1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]methanol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests it could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl Alcohol: Shares the chlorobenzyl group but lacks the piperidine and sulfonyl groups.
2,5-Dimethylthiophene: Contains the dimethylthienyl group but lacks the piperidine and chlorobenzyl groups.
Piperidine: The core structure of the compound, but without the additional functional groups.
Uniqueness
The uniqueness of [4-[(4-Chlorophenyl)methyl]-1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]methanol lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
